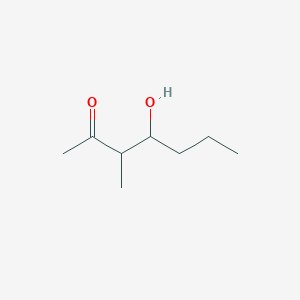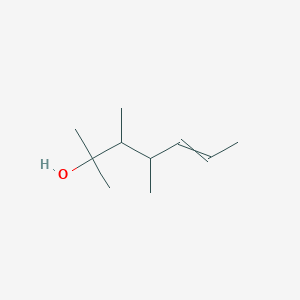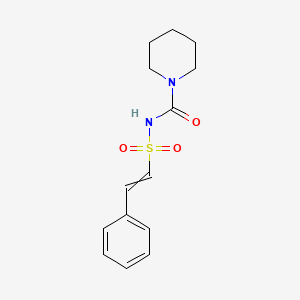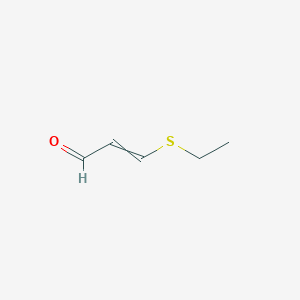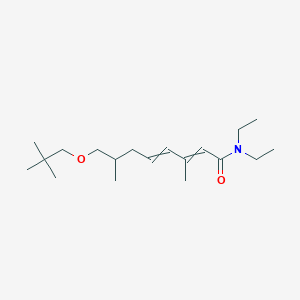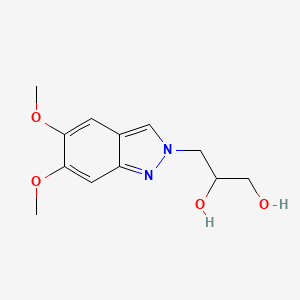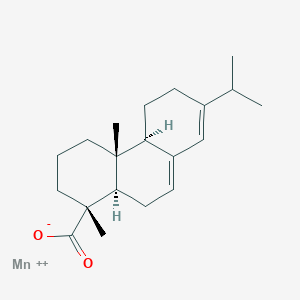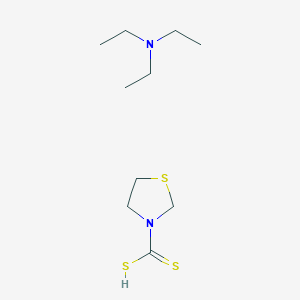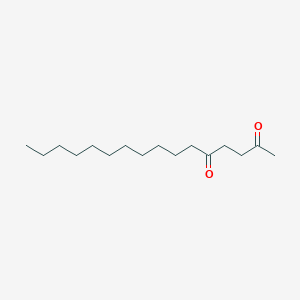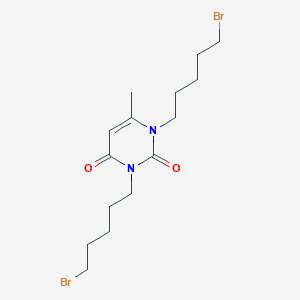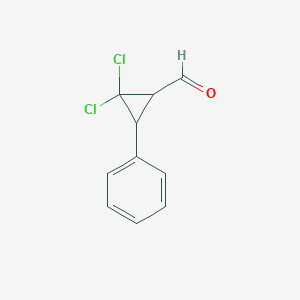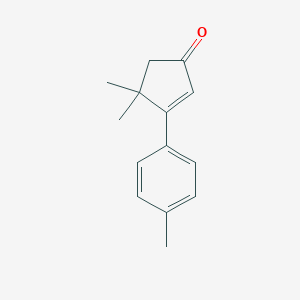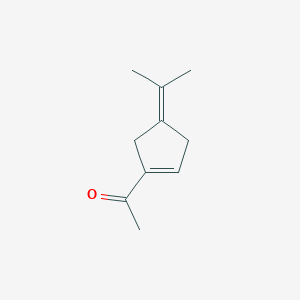![molecular formula C12H21NO4 B14624134 Diethyl 2-[(tert-butylamino)methylidene]propanedioate CAS No. 55274-89-0](/img/structure/B14624134.png)
Diethyl 2-[(tert-butylamino)methylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[(tert-butylamino)methylidene]propanedioate is a chemical compound known for its unique structure and reactivity. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-[(tert-butylamino)methylidene]propanedioate can be synthesized through the alkylation of enolate ions. . The reaction proceeds through the formation of an enolate ion, which then reacts with tert-butylamine to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-[(tert-butylamino)methylidene]propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can undergo alkylation reactions with alkyl halides to form substituted products.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Alkylation: Alkyl halides and bases such as sodium ethoxide in ethanol.
Hydrolysis: Acidic or basic aqueous solutions.
Decarboxylation: Heating in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted malonates, carboxylic acids, and monocarboxylic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[(tert-butylamino)methylidene]propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 2-[(tert-butylamino)methylidene]propanedioate involves its reactivity as an enolate ion. The compound can act as a nucleophile, attacking electrophilic centers in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-[(tert-butylamino)methylidene]propanedioate.
Dimethyl malonate: Similar structure but with methyl groups instead of ethyl groups.
Ethyl acetoacetate: Another commonly used compound in organic synthesis with similar reactivity.
Uniqueness
This compound is unique due to its tert-butylamino group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications and research areas .
Eigenschaften
CAS-Nummer |
55274-89-0 |
|---|---|
Molekularformel |
C12H21NO4 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
diethyl 2-[(tert-butylamino)methylidene]propanedioate |
InChI |
InChI=1S/C12H21NO4/c1-6-16-10(14)9(11(15)17-7-2)8-13-12(3,4)5/h8,13H,6-7H2,1-5H3 |
InChI-Schlüssel |
BLWUJBOCRSJNMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CNC(C)(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


